molecular formula C30H14Cl4 B15250358 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene CAS No. 80034-20-4

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene

Cat. No.: B15250358
CAS No.: 80034-20-4
M. Wt: 516.2 g/mol
InChI Key: PMDVWDPURBUWFA-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with a complex structure that includes multiple chlorine atoms and phenylethynyl groups attached to an anthracene core. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 1,4,6,7-tetrachloro-9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives, each with distinct photophysical properties .

Mechanism of Action

The mechanism by which 1,4,6,7-Tetrachloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The energy of the first singlet excited state is twice that of the first triplet state, making it unique for applications involving triplet-triplet annihilation and singlet fission .

Properties

CAS No.

80034-20-4

Molecular Formula

C30H14Cl4

Molecular Weight

516.2 g/mol

IUPAC Name

1,4,6,7-tetrachloro-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C30H14Cl4/c31-25-15-16-26(32)30-22(14-12-20-9-5-2-6-10-20)24-18-28(34)27(33)17-23(24)21(29(25)30)13-11-19-7-3-1-4-8-19/h1-10,15-18H

InChI Key

PMDVWDPURBUWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=C(C(=CC3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl)Cl

Origin of Product

United States

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